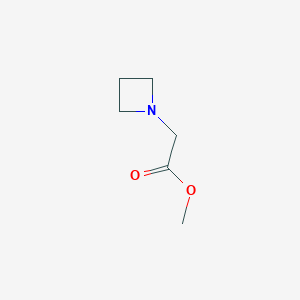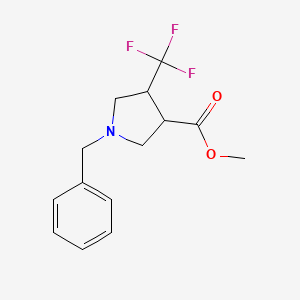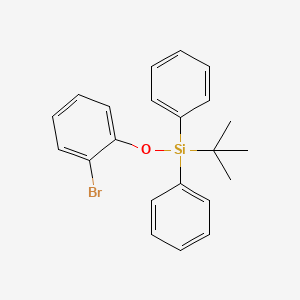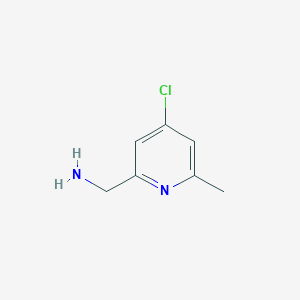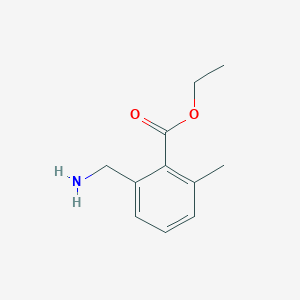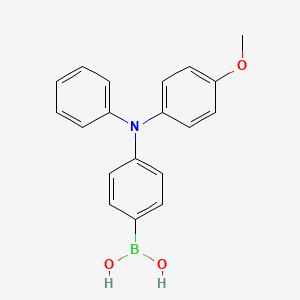
(4-((4-Methoxyphenyl)(phenyl)amino)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((4-Methoxyphenyl)(phenyl)amino)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a (4-methoxyphenyl)(phenyl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methoxyphenyl)(phenyl)amino)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Aryl halide: (4-((4-Methoxyphenyl)(phenyl)amino)phenyl) bromide or iodide
Organoboron compound: Phenylboronic acid
Catalyst: Palladium(0) or Palladium(II) complex
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Análisis De Reacciones Químicas
Types of Reactions
(4-((4-Methoxyphenyl)(phenyl)amino)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or quinones.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or ether.
Substitution: Organolithium or Grignard reagents in tetrahydrofuran or diethyl ether.
Major Products Formed
Oxidation: Phenols or quinones
Reduction: Boranes
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-((4-Methoxyphenyl)(phenyl)amino)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential as a molecular probe for detecting biomolecules.
Propiedades
Fórmula molecular |
C19H18BNO3 |
|---|---|
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
[4-(N-(4-methoxyphenyl)anilino)phenyl]boronic acid |
InChI |
InChI=1S/C19H18BNO3/c1-24-19-13-11-18(12-14-19)21(16-5-3-2-4-6-16)17-9-7-15(8-10-17)20(22)23/h2-14,22-23H,1H3 |
Clave InChI |
CTGQQXMIQFMYKL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


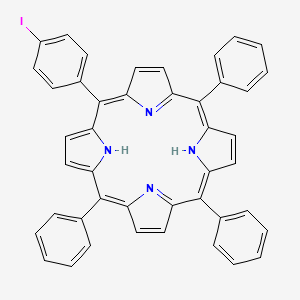
![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13662927.png)
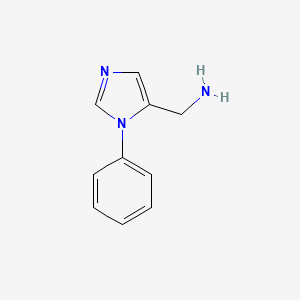

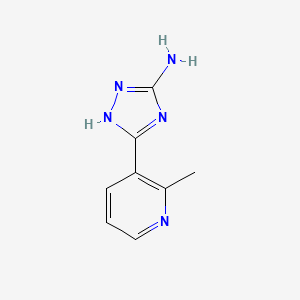
![5H-Naphtho[2,3-b]carbazole](/img/structure/B13662971.png)
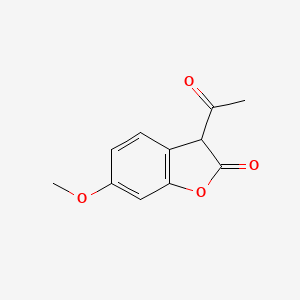
![Dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13662979.png)
